molecular formula C18H20FNO B8574319 2-(Dimethylamino)-1-(4-fluorophenyl)-2-methyl-3-phenylpropan-1-one CAS No. 119312-55-9

2-(Dimethylamino)-1-(4-fluorophenyl)-2-methyl-3-phenylpropan-1-one

Cat. No. B8574319
M. Wt: 285.4 g/mol
InChI Key: IWNBCHFEQQACFM-UHFFFAOYSA-N
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Patent
US06022906

Procedure details

11.2 g of sodium hydride (66%) are washed with hexane to remove oil, and added to 200 ml of dry dimethylacetamide. 50.0 g (0.256 mol) of 1-(4-fluorophenyl)-2-dimethylamino-propan-1-one (prepared by the method described in U.S. Pat. No. 5,534,629) are dissolved in 50 ml of dry dimethylacetamide and added dropwise to the above described solution. Successively, 48.2 g (0.282 mol) of benzyl bromide are slowly added dropwise with stirring and warmed up to 105° C. When the mixture has been stirred at this temperature for 12 h, the reaction mixture is poured to 500 ml of ice/water and extracted with toluene. The organic phase is washed with water, dried over MgSO4 and evaporated. The residue is purified by column chromatography on silica gel with ethyl acetate-hexane (1:20) as eluent. The structure is confirmed by the 1H-NMR-spectrum, measured in CDCl3. The signals (δ in ppm) are 1.17 (s,3H), 2.33 (s,6H), 2.96 (d, 1H), 3.39 (d, 1H), 6.87 (m,2H), 7.03-7.13 (m,5H), 8.55 (m, 2H).
Name
1-(4-fluorophenyl)-2-dimethylamino-propan-1-one
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
48.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:14])[CH:9]([N:11]([CH3:13])[CH3:12])[CH3:10])=[CH:4][CH:3]=1.[CH2:15](Br)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>CC(N(C)C)=O>[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:8](=[O:14])[C:9]([N:11]([CH3:13])[CH3:12])([CH2:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH3:10])=[CH:6][CH:7]=1

Inputs

Step One
Name
1-(4-fluorophenyl)-2-dimethylamino-propan-1-one
Quantity
50 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C(C(C)N(C)C)=O
Step Two
Name
Quantity
48.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Three
Name
ice water
Quantity
500 mL
Type
reactant
Smiles
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)N(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
11.2 g of sodium hydride (66%) are washed with hexane
CUSTOM
Type
CUSTOM
Details
to remove oil
ADDITION
Type
ADDITION
Details
added to 200 ml of dry dimethylacetamide
ADDITION
Type
ADDITION
Details
added dropwise to the
STIRRING
Type
STIRRING
Details
When the mixture has been stirred at this temperature for 12 h
Duration
12 h
EXTRACTION
Type
EXTRACTION
Details
extracted with toluene
WASH
Type
WASH
Details
The organic phase is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue is purified by column chromatography on silica gel with ethyl acetate-hexane (1:20) as eluent

Outcomes

Product
Name
Type
Smiles
FC1=CC=C(C=C1)C(C(C)(CC1=CC=CC=C1)N(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.